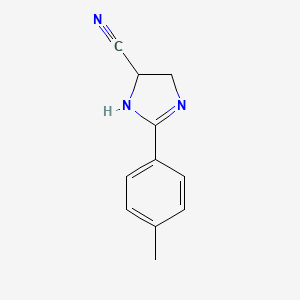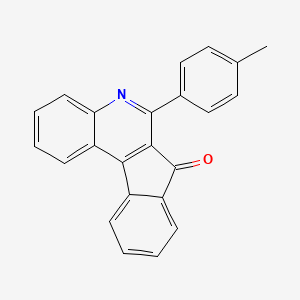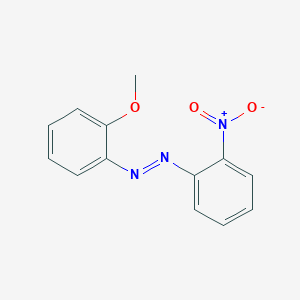![molecular formula C10H16O2 B14296643 5-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one CAS No. 114529-11-2](/img/structure/B14296643.png)
5-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one is a bicyclic ketone with the molecular formula C₁₀H₁₆O₂ and a molecular weight of 168.233 g/mol . This compound is known for its unique structure, which includes a hydroxyl group and three methyl groups attached to a bicyclo[2.2.1]heptane framework. It is often used in various chemical and industrial applications due to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one typically involves the oxidation of camphor or related compounds. One common method is the hydroxylation of camphor using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under controlled conditions . The reaction conditions often require a solvent like acetone or dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar reagents but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and purity of the final product .
化学反応の分析
Types of Reactions
5-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) under anhydrous conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
5-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
作用機序
The mechanism of action of 5-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one involves its interaction with various molecular targets and pathways. The hydroxyl group and ketone functionality allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
類似化合物との比較
Similar Compounds
Camphor: A related bicyclic ketone with similar structural features but lacking the hydroxyl group.
Borneol: A bicyclic alcohol that can be oxidized to camphor or related compounds.
Isoborneol: An isomer of borneol with similar chemical properties.
Uniqueness
5-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one is unique due to the presence of both a hydroxyl group and a ketone group on the bicyclic framework. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs .
特性
CAS番号 |
114529-11-2 |
|---|---|
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC名 |
5-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H16O2/c1-9(2)6-4-8(12)10(9,3)5-7(6)11/h6,8,12H,4-5H2,1-3H3 |
InChIキー |
ASKUROQIUGODMQ-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CC(C1(CC2=O)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Phenyl-2-[(2-phenyl-2-sulfanylethenyl)sulfanyl]ethane-1-thione](/img/structure/B14296563.png)
![Benzene, [4-(trifluoromethyl)-4-pentenyl]-](/img/structure/B14296571.png)
silane](/img/structure/B14296575.png)
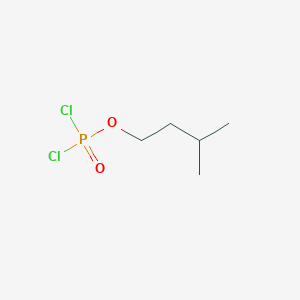
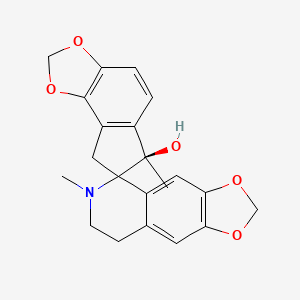

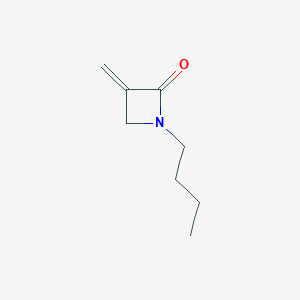

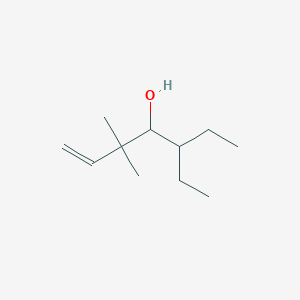
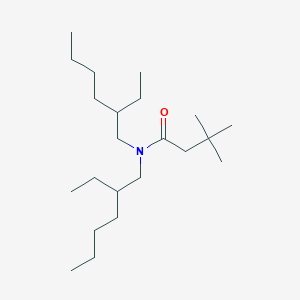
![Potassium bicyclo[3.2.2]nona-3,6,8-trien-2-ide](/img/structure/B14296622.png)
